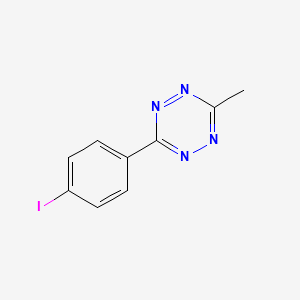

3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine is a compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. This compound belongs to the tetrazine family, which comprises of heterocyclic compounds that have a unique ability to undergo bioorthogonal reactions with various biomolecules in living systems. The bioorthogonal reaction of tetrazines with biomolecules has enabled the development of novel imaging and therapeutic agents for cancer diagnosis and treatment.

Scientific Research Applications

Synthesis and Chemical Biology

1,2,4,5-Tetrazines, including derivatives like 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine, have gained significant attention in chemical biology. A notable application is in the synthesis of asymmetrically disubstituted alkyltetrazines, where they serve as key intermediates. For instance, Ros et al. (2020) developed an efficient route for synthesizing these compounds, highlighting the utility of tetrazines in preparing unnatural amino acids and other biologically relevant molecules. This synthesis utilizes a Sonogashira-type cross-coupling reaction, underscoring the versatility of tetrazines in complex organic syntheses (Ros et al., 2020).

Bioorthogonal Chemistry and Imaging

Tetrazines have emerged as powerful tools in bioorthogonal chemistry, especially in live-cell and in-vivo imaging applications. Their ability to undergo rapid and specific reactions under biological conditions makes them ideal for labeling biomolecules in living systems. Wu et al. (2014) described the in-situ synthesis of tetrazine derivatives that demonstrate strong fluorescence activation upon reacting with dienophiles. These derivatives have shown potential in live-cell imaging, highlighting the role of tetrazines in developing advanced imaging techniques (Wu et al., 2014).

Materials Science and Photoluminescence

Tetrazine derivatives have also found applications in materials science, particularly in the development of photo- and electroactive materials. Lipunova et al. (2021) explored the use of tetrazine derivatives in electronic devices and luminescent elements. This research highlights the potential of tetrazines in designing functionalized materials for applications like fluorogenic probes and photosensitive polymers (Lipunova et al., 2021).

Coordination Chemistry

The coordination chemistry of tetrazines is another area of interest. Kaim (2002) discussed the unique coordination characteristics of 1,2,4,5-tetrazines and their derivatives, focusing on their ability to facilitate electron and charge transfer phenomena. This property is particularly useful in creating supramolecular materials with potential applications in various technological fields (Kaim, 2002).

Energetic Materials

Tetrazines are also utilized in the synthesis of energetic materials. Chen et al. (2018) synthesized a new unsymmetrical tetrazine derivative with enhanced stability and detonation properties. This study demonstrates the potential of structural modification in optimizing the performance of explosive materials (Chen et al., 2018).

properties

IUPAC Name |

3-(4-iodophenyl)-6-methyl-1,2,4,5-tetrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN4/c1-6-11-13-9(14-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAZOECVVBJPEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

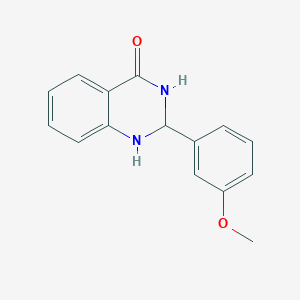

![N-(4-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2417184.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2417195.png)

![2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide](/img/structure/B2417198.png)

![(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2417199.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B2417200.png)

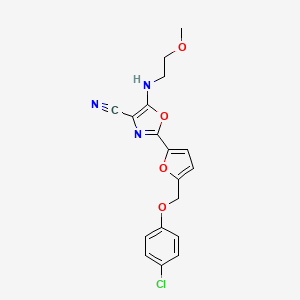

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]piperazine](/img/structure/B2417201.png)

![2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/no-structure.png)